molecular formula C11H15NO3 B112942 (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid CAS No. 72155-50-1

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Cat. No. B112942
CAS RN: 72155-50-1
M. Wt: 209.24 g/mol
InChI Key: JAJQQUQHMLWDFB-UWVGGRQHSA-N
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Description

This would involve identifying the compound’s chemical structure, including its functional groups and stereochemistry. The compound’s IUPAC name can also provide information about its structure.



Synthesis Analysis

This would involve reviewing scientific literature to understand how this compound can be synthesized. The synthesis process can vary greatly depending on the complexity of the molecule.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This can provide information about its reactivity and stability.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Synthesis and Derivatives

  • Diastereoselective Synthesis: Jain (2019) reports a method for synthesizing compounds like bestatin and (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, using a proline-catalyzed α-hydroxylation derived from d-phenylalanine. This method is notable for its high yield and diastereoselectivity, offering a pathway for synthesizing similar compounds and their analogues (Jain, 2019).
  • Derivative Applications: The compound's derivatives have been explored in various contexts. For example, (3S,4R)-4-amino-3-hydroxy-5-phenylpentanoic acid, a closely related derivative, was synthesized and used in the production of peptides like thalassospiramide G, which shows potential for inhibiting nitric oxide production (Um et al., 2013).

Pharmaceutical Research

  • HIV-Protease Assay: A derivative, (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, has been used in the synthesis of oligopeptides to create HIV-protease substrates, demonstrating the potential of similar compounds in medical research (Badalassi et al., 2002).
  • Renin Inhibitors: (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid derivatives have been investigated as potential renin inhibitors. These studies highlight the molecule's relevance in designing non-peptidic inhibitors for therapeutic applications (Winiecka et al., 2010).

Enzyme Inhibition

  • MMP12 Inhibition: Stictamides A-C, containing the 4-amino-3-hydroxy-5-phenylpentanoic acid residue, have been isolated and shown to inhibit MMP12, a matrix metalloproteinase, suggesting potential applications in cancer treatment and other diseases involving proteases (Liang et al., 2011).

Natural Product Synthesis

  • Marine Bacteria Derivatives: Actinoramides A-C, derived from marine bacteria, include the 4-amino-3-hydroxy-5-phenylpentanoic acid unit. These compounds demonstrate the role of such amino acid derivatives in natural product chemistry (Nam et al., 2011).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a review of the current state of research on the compound and identifying areas that require further investigation.


properties

IUPAC Name

(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQQUQHMLWDFB-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472170
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

CAS RN

72155-50-1
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Citations

For This Compound
68
Citations
K Shinozaki, K Mizuno, H Oda, Y Masaki - Bulletin of the Chemical …, 1996 - journal.csj.jp
Biologically important threo-β-hydroxy-γ-amino acids, (3S,4S)-statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) (1) and (3S,4S)-AHPPA (3S,4S)-4-amino-3-hydroxy-5-…
Number of citations: 9 www.journal.csj.jp
DH Rich, ETO Sun, E Ulm - Journal of medicinal chemistry, 1980 - ACS Publications
Analogues of the carboxylprotease inhibitor, pepstatin, were synthesized fromoptically pure forms of N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid (Boc-Sta), and …
Number of citations: 224 pubs.acs.org
I Winiecka, J DUDKIEWICZ-WILCZY—SKA, I Roman… - Acta Pol. Pharm, 2010 - ptfarm.pl
A series of eight non-peptidic potential renin inhibitors have been designed and synthesized. All of them contain dipeptide replacement:(3S, 4S)-4-amino-5-cyclohexyl-3-…
Number of citations: 6 ptfarm.pl
KY Hui, EJ Holtzman, MA Quinones… - Journal of medicinal …, 1988 - ACS Publications
Because several well-studied strains of rats manifest spontaneous hypertension, we set out to design a renin inhibitor suitable for use in this species. Onthe basis of the sequence of the …
Number of citations: 27 pubs.acs.org
J Maibaum, DH Rich - Journal of medicinal chemistry, 1989 - ACS Publications
The synthesis of aspartic proteinase inhibitors derived from a new histidine side-chainanalogue of statine (Sta),(3S, 4S)-4-ammo-3-hydroxy-5-(imidazol-4-yl) pentanoic acid (HiSta, 20), …
Number of citations: 43 pubs.acs.org
KY Hui, WD Carlson, MS Bernatowicz… - Journal of medicinal …, 1987 - ACS Publications
On the basis of the minimal octapeptide sequence of the renin substrate, a series of peptides was synthesized containing (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid (statine) …
Number of citations: 42 pubs.acs.org
C Palomo, JI Miranda, A Linden - Biophys. Res. Commun, 1989 - academia.edu
R, R-Dichloro β-lactones, readily obtained by a highly diastereoselective cycloaddition of dichloroketene to N-Boc-R-amino aldehydes and R-(silyloxy) aldehydes, coupled efficiently …
Number of citations: 0 www.academia.edu
W Ye, Z Guo - The Journal of Antibiotics, 2022 - nature.com
A new pepstatin with a phenylacetyl group, pepstatin Pa (1), and its methyl ester (2) were isolated from Streptomyces varsoviensis DSM 40346. Their structures were determined by high…
Number of citations: 3 www.nature.com
J Boger, LS Payne, DS Perlow, NS Lohr… - Journal of medicinal …, 1985 - ACS Publications
Analogues of the renin octapeptide substrate were synthesized in which replacement of the scissile dipeptide with (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid (statine, Sta) …
Number of citations: 195 pubs.acs.org
T Sun, W Zhang, C Zong, P Wang… - Journal of Peptide …, 2010 - Wiley Online Library
The first total synthesis of tasiamide B, an octapeptide bearing 4‐amino‐3‐hydroxy‐5‐phenylpentanoic acid unit isolated from the marine cyanobacteria Symploca sp. is described. A …
Number of citations: 36 onlinelibrary.wiley.com

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